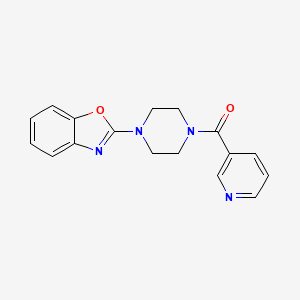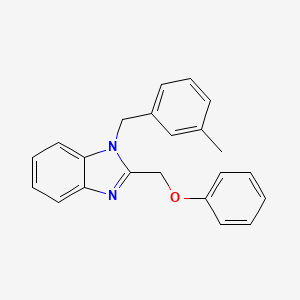
(4-Benzooxazol-2-ylpiperazin-1-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a heterocyclic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a pyridine-3-carbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperazine Substitution: The benzoxazole core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzoxazole.
Pyridine-3-Carbonyl Substitution: Finally, the piperazine-substituted benzoxazole is reacted with pyridine-3-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)benzoxazole share structural similarities and may exhibit comparable biological activities.
Uniqueness
2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its specific combination of a benzoxazole core, piperazine ring, and pyridine-3-carbonyl group, which together contribute to its distinct biological properties and potential therapeutic applications.
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-4-3-7-18-12-13)20-8-10-21(11-9-20)17-19-14-5-1-2-6-15(14)23-17/h1-7,12H,8-11H2 |
InChIキー |
SDNDQIYIVPZQMM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11500698.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11500699.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500707.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11500710.png)

![3-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4H-chromen-4-one](/img/structure/B11500715.png)
![1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500720.png)
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(3-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B11500732.png)
![3-[(3-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11500735.png)
![ethyl 4-({[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11500736.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11500738.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B11500745.png)
![3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11500747.png)
![1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-](/img/structure/B11500753.png)
